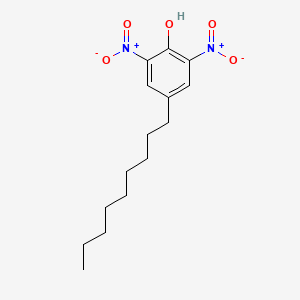

2,6-Dinitro-4-nonylphenol

Description

Structure

3D Structure

Properties

CAS No. |

4097-34-1 |

|---|---|

Molecular Formula |

C15H22N2O5 |

Molecular Weight |

310.35 g/mol |

IUPAC Name |

2,6-dinitro-4-nonylphenol |

InChI |

InChI=1S/C15H22N2O5/c1-2-3-4-5-6-7-8-9-12-10-13(16(19)20)15(18)14(11-12)17(21)22/h10-11,18H,2-9H2,1H3 |

InChI Key |

JWXOAOUZIHUGMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification of 2,6 Dinitro 4 Nonylphenol and Its Analogs

Established Synthetic Routes to Dinitrophenols and Nonylphenols

The creation of dinitrophenols and nonylphenols relies on fundamental organic reactions, namely electrophilic aromatic substitution. These methods provide a framework for the synthesis of the target compound, 2,6-Dinitro-4-nonylphenol, by combining strategies for both nitration and alkylation of a phenolic precursor.

The synthesis of alkylphenols, such as nonylphenol, is commonly achieved through Friedel-Crafts alkylation. This reaction involves the alkylation of phenol (B47542) with an alkene, in this case, a mixture of nonene isomers, in the presence of an acid catalyst. The use of different nonene isomers can lead to a complex mixture of nonylphenol isomers with varying branching in the alkyl chain. researchgate.net

Nitration of phenolic compounds is a well-established electrophilic aromatic substitution reaction. The introduction of nitro groups (-NO₂) onto the phenol ring can be accomplished using various nitrating agents. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. frontiersin.org However, to achieve more controlled and regioselective nitration, other reagents and conditions have been developed. For instance, the use of dilute nitric acid can lead to mononitration, yielding a mixture of ortho- and para-nitrophenols. pharmaguideline.com For dinitration, harsher conditions or more potent nitrating agents are typically required. The reactivity of the phenol ring, which is highly activated by the hydroxyl group, often necessitates careful control of reaction conditions to prevent over-nitration and the formation of undesired byproducts. researchgate.net Alternative nitrating agents like ammonium (B1175870) nitrate (B79036) in the presence of a catalyst such as KHSO₄ have been explored for regioselective nitration of phenols. dergipark.org.tr

A plausible synthetic route to this compound would likely involve a two-step process: first, the Friedel-Crafts alkylation of phenol with nonene to produce 4-nonylphenol (B119669), followed by the dinitration of this intermediate. The nitration of 4-nonylphenol would then be directed by the existing substituents on the aromatic ring.

The regioselectivity of electrophilic substitution on a phenol ring is dictated by the directing effects of the substituents already present. The hydroxyl group (-OH) is a strong activating group and an ortho-, para-director. This means it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org

In the synthesis of 4-nonylphenol, the alkyl group is typically introduced at the para position relative to the hydroxyl group, although some ortho-alkylation can also occur. The distribution of isomers can be influenced by the reaction conditions and the catalyst used.

When 4-nonylphenol undergoes nitration, the directing effects of both the hydroxyl and the nonyl groups come into play. The hydroxyl group strongly directs nitration to the ortho positions (2 and 6). The para-position is already occupied by the nonyl group. The nonyl group is also an ortho-, para-director, but its influence is weaker than that of the hydroxyl group. Therefore, the nitration of 4-nonylphenol is expected to predominantly yield this compound. The formation of other isomers is possible but likely to be minor under controlled conditions. The choice of nitrating agent and reaction conditions can be optimized to maximize the yield of the desired 2,6-dinitro isomer. numberanalytics.com

| Reaction Step | Reactants | Catalyst/Reagent | Primary Product | Key Considerations |

| Alkylation | Phenol, Nonene | Acid Catalyst (e.g., H₂SO₄) | 4-Nonylphenol | Formation of a complex mixture of branched isomers. researchgate.net |

| Nitration | 4-Nonylphenol | Concentrated HNO₃/H₂SO₄ | This compound | Regioselectivity is primarily controlled by the -OH group. libretexts.org |

Derivatization Strategies for Structural Modification

The chemical structure of this compound can be systematically altered to study structure-activity relationships and to modulate its physicochemical properties. These modifications typically focus on varying the alkyl chain and the position of the nitro groups.

The length and branching of the alkyl chain can significantly impact the physical and chemical properties of phenolic compounds. nih.govnih.gov In the context of this compound analogs, varying the nonyl chain can influence properties such as lipophilicity, which in turn can affect how the molecule interacts with biological systems.

For instance, studies on other alkylphenols have shown that increasing the alkyl chain length can lead to changes in properties like viscosity and solubility. utwente.nl The synthesis of analogs with different alkyl chains would involve using different alkenes in the initial Friedel-Crafts alkylation step. For example, using octene or decene instead of nonene would yield the corresponding 4-octyl or 4-decyl phenols, which could then be nitrated to produce analogs of this compound. The branching of the alkyl chain, determined by the isomeric composition of the starting alkene, also plays a role in the final structure and properties of the molecule. nih.gov

| Alkyl Chain Variation | Synthetic Approach | Potential Influence on Structure |

| Chain Length | Use of different alkenes (e.g., octene, decene) in Friedel-Crafts alkylation. | Alters lipophilicity, viscosity, and solubility. nih.govutwente.nl |

| Branching | Use of specific branched or linear alkene isomers. | Affects steric hindrance around the phenolic ring and packing in the solid state. nih.gov |

In this compound, the two nitro groups at the ortho positions significantly increase the acidity of the phenolic proton compared to phenol itself. This is due to the stabilization of the resulting phenoxide ion through resonance and inductive effects. The negative charge of the phenoxide ion can be delocalized onto the nitro groups, spreading the charge and making the anion more stable. libretexts.org

If a nitro group were at the meta position, its electron-withdrawing effect would be primarily inductive and less pronounced, resulting in a less acidic phenol compared to the ortho or para isomers. quora.com The presence of two ortho nitro groups, as in this compound, creates a highly acidic phenol. This increased acidity influences how the molecule will interact with other substances and its behavior in chemical reactions. For example, the enhanced acidity can affect its ability to form salts or participate in reactions where proton transfer is a key step.

| Nitro Group Position | Electronic Effect | Impact on Acidity |

| Ortho/Para | Strong electron-withdrawing (Resonance and Inductive) | Significantly increases acidity. libretexts.orgaskfilo.com |

| Meta | Weaker electron-withdrawing (Inductive only) | Moderately increases acidity. quora.com |

Theoretical Studies on Molecular Stability and Reactivity of this compound Analogs

Theoretical and computational chemistry provides valuable insights into the molecular structure, stability, and reactivity of compounds like this compound and its analogs. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties.

Furthermore, theoretical models can be used to study the stability of different conformations of the molecule, particularly concerning the rotation of the nitro groups and the flexibility of the nonyl chain. The interaction between the ortho-nitro groups and the hydroxyl group can lead to the formation of an intramolecular hydrogen bond, which would significantly influence the molecule's conformation and stability. researchgate.net

| Theoretical Method | Predicted Property | Significance for this compound |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies. | Understanding of stability, reactivity, and spectroscopic properties. researchgate.net |

| Molecular Dynamics (MD) | Conformational analysis, interaction energies. | Insight into the flexibility of the alkyl chain and intramolecular interactions. mdpi.com |

Environmental Fate and Transport Mechanisms of 2,6 Dinitro 4 Nonylphenol

Biotransformation and Biodegradation Pathways

Biodegradation is considered a primary mechanism for the removal of dinitrophenols from both aquatic and terrestrial environments. cdc.govnih.gov The efficiency of this process is heavily dependent on the presence and adaptation of microbial communities capable of metabolizing these compounds.

Aerobic and Anaerobic Degradation Processes

Both aerobic and anaerobic conditions can facilitate the breakdown of dinitrophenols, though the specific pathways and end products often differ.

Under aerobic conditions , the degradation of DNPs by various bacterial strains has been documented. For instance, some bacteria can utilize 2,4-DNP as a sole source of carbon, nitrogen, and energy. nih.gov The degradation process can involve the reduction of the nitro groups to amino groups. hibiscuspublisher.com For example, in a cyanobacterial consortium, 2,4-DNP is first reduced to 2-amino-4-nitrophenol (B125904). hibiscuspublisher.com Some Rhodococcus species have been shown to metabolize 2,4-DNP, releasing nitrite (B80452) in the process. nih.gov

Anaerobic degradation of DNPs is also possible, although it can be slower and may be inhibited at high concentrations of the compound. hibiscuspublisher.com Anaerobic transformation often involves the reduction of the nitro groups to form aminophenols, facilitated by methanogenic and photosynthetic anoxygenic bacteria. hibiscuspublisher.com For some dinitrophenol compounds, complete degradation to acetate (B1210297) and carbon dioxide has been observed under strictly anaerobic conditions by a bacterial consortium. nih.gov However, it is important to note that some dinitrophenol isomers, such as 2,5- and 2,6-dinitrophenol (B26339), have been reported to be resistant to biodegradation under certain anaerobic conditions. nih.gov

Microbial Community Involvement in Degradation

A diverse range of microorganisms has been identified with the capability to degrade dinitrophenols. Historically, Actinobacteria were among the first groups reported to break down 2,4-DNP. oup.com Subsequently, various other bacteria have been isolated that can utilize DNPs.

The structural characteristics of the specific dinitrophenol isomer, such as the branched alkyl group in 2,6-Dinitro-4-nonylphenol, can influence its biodegradability compared to simpler forms. nih.gov

Identification of Environmental Metabolites and Transformation Products

The breakdown of dinitrophenols in the environment leads to the formation of various intermediate compounds. The identification of these metabolites is crucial for understanding the complete degradation pathway and any potential residual risks.

Common transformation products resulting from the biodegradation of DNPs include:

In the context of nonylphenols, nitrated nonylphenols (NNPs) are recognized as major metabolites in soil. researchgate.net The degradation of these NNPs is isomer-specific, and a key transformation product is 2-amino-nonylphenol. researchgate.net

Photolytic and Other Abiotic Degradation Processes

While biodegradation is a major degradation pathway, abiotic processes can also contribute to the transformation of this compound in the environment, although their significance can vary.

Photochemical reactions, particularly those involving sunlight, are not considered a significant degradation pathway for DNPs in natural waters. cdc.govnih.gov Similarly, in soil, while there is speculation that 2,4-DNP could be reduced to 2-amino-4-nitrophenol by sunlight in the presence of certain chemicals, this process would be limited to the very surface layer and is not considered a major factor in subsurface soil. cdc.govnih.govcdc.gov

Other chemical processes in water and soil have not been identified as significant for the breakdown of DNPs under natural conditions. cdc.govnih.gov However, in controlled treatment scenarios, the Fenton reaction (using ferrous chloride and hydrogen peroxide) has been shown to effectively destroy over 90% of nitrophenols within hours, without detecting aromatic degradation products. cdc.gov

Adsorption and Sorption Dynamics in Environmental Matrices

The tendency of this compound to attach to soil and sediment particles plays a critical role in its environmental transport and availability. This process, known as adsorption or sorption, can significantly influence the concentration of the compound in the water column.

The extent of DNP sorption is influenced by several factors:

Studies on various dinitrophenols have shown that they can be strongly adsorbed by soils. nih.gov For instance, the adsorption of 2,4-dinitrophenol (B41442) and 2,6-dinitrophenol onto modified clays (B1170129) has been demonstrated to be a rapid process, reaching equilibrium within 20 minutes. tuiasi.ro The Freundlich and Langmuir models are often used to describe the adsorption isotherms of dinitrophenols on sediment and soil. tuiasi.ronih.gov

The partitioning of DNPs from water to suspended solids and sediment is a significant transport mechanism, particularly in acidic waters with high organic matter and clay content. cdc.goveuropa.eu

Volatilization and Atmospheric Transport Considerations

The movement of this compound from water or soil into the atmosphere (volatilization) is generally considered to be a minor environmental fate process. cdc.govnih.gov This is largely due to the compound's physical and chemical properties.

DNPs are released into the atmosphere from sources such as manufacturing, use, and vehicle exhaust. nih.govcdc.gov They can also be formed in the atmosphere through the reaction of other pollutants. nih.govcdc.gov Once in the atmosphere, their transport distance depends on their atmospheric residence time. nih.gov While significant removal through photochemical reactions is not likely, DNPs can be removed from the air through wet and dry deposition, as evidenced by their detection in rain, snow, and fog. nih.gov

However, the volatilization of DNPs from water and soil surfaces is considered negligible. cdc.govnih.gov This is because in most natural waters, which are not highly acidic, DNPs exist predominantly in their less volatile ionic form. nih.gov The residence time of 2,4-DNP in soil has been estimated to be between less than 8 and 120 days, depending on soil and climatic conditions. cdc.gov

Persistence and Mobility in Environmental Compartments

The environmental persistence and mobility of this compound are critical factors in determining its potential for environmental impact. These properties dictate the compound's residence time in various environmental matrices and its ability to move between them, such as from soil to water. While direct experimental data for this compound is limited, valuable insights can be drawn from studies on structurally similar compounds, including other nitrated nonylphenols and dinitrophenols with long alkyl chains.

Detailed Research Findings

Research on nitrated nonylphenol (NNP) isomers, which are close structural analogs to this compound, provides significant evidence regarding its likely persistence. A study on the degradation of four different 2-nitro-nonylphenol isomers in oxic soil over 266 days revealed that their persistence is highly dependent on the specific isomeric structure. The degradation half-lives of these isomers varied considerably, indicating that the position of the nitro group and the branching of the nonyl chain play a crucial role in their environmental fate. researchgate.net This isomer-specific degradation suggests that this compound would also exhibit a distinct persistence profile. The study further demonstrated that nitrated nonylphenols are generally more persistent in soil than their parent nonylphenol compounds. researchgate.net

In aquatic environments, particularly in wastewater treatment scenarios, the persistence of nitrated nonylphenols has also been investigated. Studies in both nitrifying and heterotrophic activated sludge have shown isomer-specific degradation rates for 2-nitro-nonylphenol isomers. epa.gov This indicates that during wastewater treatment, the removal efficiency of compounds like this compound would likely vary depending on its specific structure and the microbial communities present in the treatment system.

The mobility of dinitrophenols in soil is generally influenced by factors such as soil pH and organic matter content. nih.gov The presence of the acidic phenolic group means that the ionization state of the molecule, and thus its water solubility and interaction with soil particles, will change with pH. Generally, the mobility of dinitrophenols in soil decreases with increasing acidity and organic matter content. nih.gov For this compound, the long nonyl chain would increase its lipophilicity, suggesting a tendency to adsorb to organic matter in soil and sediment, which would reduce its mobility. This is supported by the behavior of nonylphenol, which has low mobility in soil. wikipedia.org

The leaching potential of a chemical is related to its persistence and its tendency to sorb to soil. For dinitrophenols, leaching into groundwater has been observed, particularly for the more water-soluble forms. nih.gov However, the strong sorption of the nonyl group to soil organic carbon would likely counteract the mobility of the dinitrophenol structure. The Groundwater Ubiquity Score (GUS), which combines persistence (half-life) and mobility (Koc), is often used to estimate leaching potential. researchgate.net While a specific GUS score for this compound is not available, the expected high persistence and potentially high Koc value suggest a complex leaching behavior that would be highly dependent on soil type and environmental conditions.

Data Tables

The following tables present data from studies on compounds structurally related to this compound to provide an indication of its likely environmental persistence and mobility.

Table 1: Degradation Half-lives of Nitrated Nonylphenol (NNP) Isomers in Oxic Soil

This table provides the degradation half-lives of four 2-nitro-nonylphenol isomers in an oxic soil, illustrating the isomer-specific persistence of these compounds.

| NNP Isomer | Half-life (days) |

| NNP111 | 126 |

| NNP112 | 76 |

| NNP65 | 14 |

| NNP38 | 8.4 |

| Source: Adapted from a study on the degradation of nitrated nonylphenol isomers in an oxic soil. researchgate.net |

Table 2: Degradation Half-lives of Nitrated Nonylphenol (NNP) Isomers in Activated Sludge

This table shows the degradation half-lives of the same four 2-nitro-nonylphenol isomers in both nitrifying activated sludge (NAS) and heterotrophic bacteria-enhanced activated sludge (HAS), highlighting the variability in persistence in different wastewater treatment conditions.

| NNP Isomer | Half-life in NAS (days) | Half-life in HAS (days) |

| NNP111 | > 36 | > 36 |

| NNP112 | 25.6 | 30.1 |

| NNP38 | 10.8 | 12.5 |

| NNP65 | 7.9 | 9.2 |

| Source: Adapted from a study on the degradation and transformation of nitrated nonylphenol isomers in activated sludge. epa.gov |

Table 3: Estimated Mobility Parameters for a Structurally Similar Compound

This table presents estimated mobility-related parameters for 2,6-dinitro-4-octylphenol, a close structural analog of this compound. These values provide an indication of the expected mobility of the target compound.

| Parameter | Estimated Value | Implication for Mobility |

| Soil Adsorption Coefficient (Koc) | ~30,500 L/kg | Expected to be immobile in soil |

| Bioconcentration Factor (BCF) | ~12,900 | Very high potential for bioconcentration in aquatic organisms |

| Source: Data estimated for 2,6-dinitro-4-octylphenol. |

An article on the ecological and biological interactions of the chemical compound “this compound” cannot be generated as requested.

Extensive and targeted searches for scientific literature and data pertaining specifically to "this compound" have yielded no information regarding its ecotoxicological investigations in aquatic organisms or its potential for endocrine disruption in wildlife. The available body of research focuses extensively on related compounds such as 4-nonylphenol (B119669) and other nonylphenol isomers, but does not provide data for the dinitro-substituted compound specified.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline and content requirements of the request. The absence of research on this specific compound means there are no detailed findings, data tables, or studies on its effects on aquatic invertebrates, algae, fish, or its estrogenic and androgenic activities in non-human models.

Ecological and Biological Interactions of 2,6 Dinitro 4 Nonylphenol Excluding Human Clinical Data

Biochemical Mechanisms of Action in Non-Human Biological Systems

The toxicity and biological activity of 2,6-Dinitro-4-nonylphenol are predicted to be multifaceted, stemming from the distinct mechanisms associated with its dinitrophenolic head and nonylphenol tail.

Uncoupling of Oxidative Phosphorylation in Cellular Respiration (as observed with dinitrophenols)

The most well-documented mechanism of action for dinitrophenols, such as the closely related 2,4-Dinitrophenol (B41442) (DNP), is the uncoupling of oxidative phosphorylation. droracle.aiwikipedia.org This process is fundamental to cellular energy production in mitochondria.

In normal cellular respiration, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. This gradient, or proton-motive force, drives the synthesis of adenosine triphosphate (ATP) via the enzyme ATP synthase. droracle.aiquora.com Dinitrophenols act as protonophores, which are lipid-soluble weak acids capable of shuttling protons across the inner mitochondrial membrane, bypassing the ATP synthase channel. wikipedia.orgresearchgate.net

The mechanism involves the protonated DNP molecule diffusing across the membrane into the mitochondrial matrix, where it releases its proton. The resulting DNP anion then returns to the intermembrane space, picks up another proton, and repeats the cycle. researchgate.net This "short-circuiting" of the proton gradient unlinks the processes of electron transport and ATP synthesis. droracle.aiquora.com Consequently, the energy stored in the proton gradient is not captured in the chemical bonds of ATP but is instead dissipated as heat. wikipedia.org This disruption of energy metabolism can lead to a cascade of cellular dysfunctions. Some studies suggest that mitochondrial proteins like adenine nucleotide translocase (ANT) may enhance the protonophoric action of DNP. mdpi.comnih.gov

Modulation of Enzyme Activities (e.g., Cytochrome P450) in Organisms

The this compound compound is also expected to modulate the activity of key enzyme systems due to its nonylphenol component. Nonylphenol is known to interact with various enzymes, most notably the cytochrome P450 (CYP450) superfamily. These enzymes are crucial for the metabolism of a wide range of endogenous substances and xenobiotics. nih.gov

Studies in aquatic organisms have demonstrated the inhibitory effects of nonylphenol on CYP450 activity. For instance, zebrafish (Danio rerio) exposed to nonylphenol through their diet exhibited significantly lower levels of cytochrome P450 activity. nih.gov This inhibition can have profound physiological consequences, as it impairs the organism's ability to metabolize and detoxify other pollutants, potentially leading to synergistic toxic effects. In male catfish (Heteropneustes fossilis), exposure to 4-Nonylphenol (B119669) was shown to upregulate the gonadal aromatase (CYP19a1a) gene, which is involved in steroid synthesis. nih.gov The interaction with the CYP450 system highlights a critical mechanism through which the nonylphenol moiety can disrupt metabolic and endocrine functions in non-human organisms.

Interaction with Cellular Receptors and Signaling Pathways in Ecological Models

Beyond direct enzymatic interactions, this compound is predicted to interfere with cellular signaling pathways through mechanisms associated with both its dinitrophenol and nonylphenol parts.

Dinitrophenol-related interactions: Compounds like 2,4-DNP have been shown to affect cell-to-cell communication and various signaling pathways. nih.gov They can enhance Fas-triggered apoptosis in certain cell lines, suggesting an interaction with cell death signaling cascades. nih.gov Furthermore, DNP can induce a rapid decrease in protein thiol content and an increase in cytoplasmic calcium concentration, which can trigger further downstream signaling events leading to cellular stress and dysfunction. nih.gov

Nonylphenol-related interactions: The nonylphenol component is a well-established endocrine-disrupting chemical (EDC), primarily acting as a xenoestrogen. nih.govtoxicslink.org Its structural similarity to the natural hormone 17β-estradiol allows it to bind to estrogen receptors (ERs), mimicking or blocking the action of endogenous estrogens. nih.govnih.gov This interaction can disrupt numerous physiological processes that are regulated by estrogen, including reproduction, development, and immune function. nih.govresearchgate.net

In vitro studies have confirmed that nonylphenol can bind to ERα and ERβ and exert estrogen-like transcriptional activity on ER-positive cells. researchgate.netresearchgate.net This can lead to the altered expression of estrogen-responsive genes. waocp.org Beyond the estrogen receptor, nonylphenol has been found to disrupt other signaling pathways, including the activation of kinases like ERK and JNK and interfering with cell proliferation signals. kisti.re.krnih.gov

Trophic Transfer and Biomagnification in Ecological Food Webs

The potential for this compound to move up the food chain is largely dictated by the physicochemical properties of its nonylphenol component. Nonylphenol is a lipophilic (fat-soluble) and persistent compound, characteristics that favor its bioaccumulation in organisms. nih.gov

The octanol-water partition coefficient (log Kow), a measure of a chemical's lipophilicity, is a key predictor of bioaccumulation potential. sfu.ca Nonylphenol has a log Kow of approximately 4.48, indicating a moderate to high potential to accumulate in the fatty tissues of organisms. nih.gov

Bioconcentration is the process where a chemical's concentration in an organism exceeds that in the surrounding environment (e.g., water). Studies have shown that nonylphenol can be significantly bioconcentrated by primary producers. For example, the microalgae Isochrysis galbana was able to bioconcentrate nonylphenol 6,940 times from the surrounding water. nih.gov Another study on the green algae Chlorella vulgaris reported a 48-hour bioconcentration factor (BCF) of 2,422. nih.gov

Trophic transfer occurs when this accumulated contaminant is passed up to the next trophic level through consumption. The study on Isochrysis galbana demonstrated this transfer, as crustaceans that fed on the NP-rich algae were subsequently affected. nih.gov However, the potential for biomagnification —the increasing concentration of a substance in organisms at successively higher levels in a food chain—is less clear for nonylphenol. Some studies suggest that while trophic transfer occurs, significant biomagnification does not, possibly due to metabolic processes in higher organisms that break down the compound. epa.gov Nonetheless, the initial bioconcentration at the base of the food web poses a significant risk to aquatic ecosystems. nih.gov

| Organism | BCF Value | Log Kow | Reference |

|---|---|---|---|

| Nonylphenol (general) | - | 3.80 - 4.77 | epa.gov |

| Microalgae (Isochrysis galbana) | 6940 | - | nih.gov |

| Green Algae (Chlorella vulgaris) | 2422 | - | nih.gov |

| Blue Mussel (Mytilus edulis) | 1.4 - 3400 | - | epa.govepa.gov |

| Atlantic Salmon (Salmo salar) | 75 | - | epa.gov |

| Fish (general) | 87 - 344 | - | epa.gov |

Structure-Activity Relationships in Ecotoxicology of Dinitrophenols and Nonylphenols

The ecotoxicological profile of this compound is a direct result of its hybrid structure. The relationship between the chemical structure of its components and their biological activity is well-defined.

Dinitrophenols : The uncoupling activity of dinitrophenols is critically dependent on several structural features. The phenolic hydroxyl (-OH) group acts as a proton carrier, and its acidity (pKa) is crucial for its function. The presence of two electron-withdrawing nitro (-NO2) groups on the aromatic ring increases the acidity of the hydroxyl group, facilitating proton release in the mitochondrial matrix. The lipophilicity of the molecule allows it to readily pass through the lipid bilayer of the mitochondrial membrane. researchgate.net

Nonylphenols : The endocrine-disrupting activity of nonylphenols is related to their ability to mimic 17β-estradiol. The key structural features for this activity are the phenolic hydroxyl group and the alkyl chain attached at the para position. The length and branching of the nonyl (C9) chain significantly influence binding affinity to the estrogen receptor and, consequently, the estrogenic potency. Isomers with more complex branching near the phenolic ring, which are often more resistant to degradation, have been shown to possess high estrogenic potency. nih.govacs.org

For this compound, the structure combines the features responsible for both types of toxicity. The dinitrophenol "head" confers the potential for mitochondrial uncoupling, while the 4-nonylphenol "tail" provides the lipophilicity and structure necessary for endocrine disruption. This dual-action potential suggests that the compound could exert complex and possibly synergistic toxic effects on non-human organisms, impacting both cellular energy metabolism and endocrine-regulated functions simultaneously.

| Compound Class | Key Structural Features | Primary Mechanism of Action | Reference |

|---|---|---|---|

| Dinitrophenols | Phenolic -OH group; Two -NO2 groups on the aromatic ring | Uncoupling of oxidative phosphorylation (protonophore activity) | researchgate.netresearchgate.net |

| Nonylphenols | Phenolic -OH group; C9 alkyl chain (length and branching are critical) | Endocrine disruption (estrogen receptor binding) | nih.govacs.org |

| This compound (Predicted) | Combination of above features: Dinitro-substituted phenol (B47542) with a para-nonyl chain | Dual potential for mitochondrial uncoupling and endocrine disruption | - |

Advanced Analytical Methodologies for 2,6 Dinitro 4 Nonylphenol

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone for separating 2,6-Dinitro-4-nonylphenol from interfering substances in a sample. Given that technical nonylphenol is a complex mixture of numerous isomers, high-resolution separation techniques are critical. usgs.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like dinitrophenols after appropriate sample preparation. epa.gov For compounds like this compound, which contains a polar phenolic group, derivatization is often required to increase volatility and thermal stability for GC analysis. mdpi.comlibretexts.org

Isomer-specific analysis is particularly challenging for compounds with branched alkyl chains like 4-nonylphenol (B119669). Standard GC-MS protocols may result in the co-elution of several isomers. nih.gov To address this, advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offer significantly enhanced resolution. usgs.govnih.govresearchgate.net This method allows for the separation and identification of a much larger number of isomers in complex mixtures like technical nonylphenol. usgs.govnih.gov In GC×GC/ToFMS, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase, providing a comprehensive two-dimensional separation that resolves many co-eluting peaks. researchgate.net

For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte. mdpi.com The mass spectrometer provides definitive identification based on the unique fragmentation pattern (mass spectrum) of the analyte and its derivatives. researchgate.net For instance, the analysis of technical nonylphenol isomers involves monitoring characteristic m/z values such as 107, 121, 135, and 149. mdpi.comosti.gov

Table 1: Illustrative GC-MS Parameters for Isomer-Specific Analysis of Related Phenolic Compounds

| Parameter | Typical Condition | Reference |

|---|---|---|

| Analytical Column | DB-5ms or Rxi-5ms (30 m × 0.25 mm I.D., 0.25 µm film thickness) | mdpi.comshimadzu.com |

| Carrier Gas | Helium, constant flow or linear velocity (e.g., 40 cm/sec) | mdpi.comshimadzu.com |

| Injection Mode | Splitless | mdpi.com |

| Oven Temperature Program | Initial 50-80°C, ramped at 8-10°C/min to 300°C | mdpi.comshimadzu.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | researchgate.net |

| MS Mode | Scan Mode (for identification), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) | mdpi.comshimadzu.com |

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar, non-volatile, or thermally labile compounds that are not amenable to direct GC analysis. libretexts.org Dinitrophenols can be analyzed directly by reversed-phase HPLC.

HPLC with Electrochemical Detection (HPLC-ED): This technique is exceptionally sensitive and selective for electroactive compounds, such as phenols, which can be oxidized at a working electrode. mdpi.com By applying a specific potential to the detector's electrode, only compounds that oxidize or reduce at that potential will generate a signal, which minimizes matrix interferences. mdpi.com Dual-electrode detectors can further enhance selectivity and help assess peak purity. dtic.mil The high sensitivity of HPLC-ED allows for detection limits that can be thousands of times lower than those achieved with standard UV detectors. science.gov

HPLC with Mass Spectrometry Detection (HPLC-MS): Coupling HPLC with a mass spectrometer provides both separation and definitive structural identification. For dinitrophenol metabolites and their derivatives, HPLC-MS is invaluable. acs.org Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used interfaces. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment precursor ions, yielding product ions that provide detailed structural information, which is essential for elucidating the structures of unknown metabolites or confirming the identity of trace-level contaminants. mdpi.comnih.gov

Table 2: HPLC Methodologies for Dinitrophenol Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Novapack C-18) | science.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with additives like formic acid or an imidazole (B134444) buffer) | mdpi.compsu.edu |

| Electrochemical Detection (ED) | Amperometric or coulometric cell; potential set based on the analyte's redox properties (e.g., +0.8 V) | mdpi.comscience.gov |

| Mass Spectrometry (MS) Detection | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often in negative ion mode for phenols | mdpi.comnih.gov |

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

Effective sample preparation is crucial to isolate this compound from complex matrices like water, soil, or biological tissues, and to concentrate it to detectable levels. americanlaboratory.comwindows.net

Solid Phase Extraction (SPE) is the most widely used technique for the extraction and pre-concentration of phenolic compounds from aqueous samples. unsoed.ac.idmdpi.com It offers advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, minimizing exposure to hazardous materials, and being amenable to automation. americanlaboratory.comunsoed.ac.id

The process involves passing the liquid sample through a cartridge packed with a solid sorbent. The analyte is retained on the sorbent while other matrix components pass through. After a washing step to remove residual interferences, the analyte is eluted with a small volume of an appropriate organic solvent. mdpi.com The choice of sorbent is critical; for phenolic compounds, modified polystyrene-divinylbenzene (PS-DVB) copolymers are commonly used due to their ability to retain a wide range of phenols. epa.gov Other sorbents include C18-bonded silica. mdpi.com For enhanced selectivity, molecularly imprinted polymers (MIPs) can be custom-designed to specifically bind to a target analyte or a class of structurally related compounds. americanlaboratory.comunsoed.ac.id

Table 3: SPE Sorbents and Solvents for Phenolic Compound Extraction from Water

| Sorbent Material | Elution Solvent(s) | Target Analytes | Reference |

|---|---|---|---|

| Polystyrene-divinylbenzene (PS-DVB) | Dichloromethane, Ethyl Acetate (B1210297) | Various phenols | epa.gov |

| C18-bonded Silica | Methanol, Acetonitrile | Phenols, Chlorophenols | mdpi.com |

| Molecularly Imprinted Polymer (MIP) | Methanol/Acetic Acid | DNOC (Dinitrocresol) | unsoed.ac.id |

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. nih.gov For GC-MS analysis of polar compounds like this compound, derivatization is essential to reduce polarity, increase volatility, and improve thermal stability. libretexts.orgnih.gov

The most common derivatization methods for compounds with active hydrogen atoms (e.g., in -OH groups) are silylation, acylation, and alkylation. libretexts.org

Silylation: This process replaces the active hydrogen of the phenolic hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. mdpi.comnih.gov The resulting TBDMS derivatives from reagents like MTBSTFA are often preferred as they produce characteristic and stable mass spectra. researchgate.net

Alkylation/Acylation: These methods, using reagents like pentafluorobenzyl bromide (PFB-Br) or benzoyl chloride, can also be employed. libretexts.org Introducing halogenated groups like PFB can significantly enhance the response of an electron capture detector (ECD) in GC analysis. libretexts.org

For HPLC analysis, derivatization can be used to attach a chromophore or fluorophore to the analyte to enhance UV or fluorescence detection. libretexts.org

Table 4: Common Derivatization Reagents for Phenolic Compounds

| Reagent | Abbreviation | Target Functional Group | Analytical Advantage | Reference |

|---|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2 | Increases volatility and thermal stability for GC | nih.gov |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | -OH | Forms stable TBDMS derivatives with characteristic mass spectra for GC-MS | researchgate.net |

| Pentafluorobenzyl bromide | PFB-Br | -OH, -COOH, Thiols | Enhances sensitivity for GC-ECD | libretexts.org |

| Benzoyl chloride | - | -OH, Amines | Introduces a UV-active group for HPLC | libretexts.org |

Spectroscopic Characterization for Structural Elucidation of Metabolites and Derivatives (e.g., NMR, IR)

While chromatographic methods are used for separation and detection, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of this compound, its derivatives, and its metabolic products. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR reveals the number and type of hydrogen atoms and their connectivity, while ¹³C NMR provides similar information for carbon atoms. nih.gov This data is crucial for confirming the substitution pattern on the aromatic ring (i.e., the positions of the two nitro groups and the nonyl chain) and for determining the precise structure of the branched nonyl group isomers. For metabolites, NMR is used to identify sites of metabolic transformation, such as hydroxylation or conjugation. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov For this compound, characteristic IR absorption bands would be expected for the hydroxyl (-OH) group, the aromatic C-H bonds, and the nitro (-NO₂) groups. This technique is useful for confirming the presence of key functional groups in the parent compound and its transformation products. nih.gov Advanced techniques like Infrared Ion Spectroscopy (IRIS) can be coupled with mass spectrometry to obtain IR spectra of mass-selected ions, aiding in the structural elucidation of metabolites separated by LC-MS. acs.org

Table 5: Key Spectroscopic Features for Dinitrophenol Compounds

| Spectroscopic Technique | Feature | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts (ppm) | Provides information on the chemical environment of protons, confirming aromatic substitution patterns. | nih.govchemicalbook.com |

| IR Spectroscopy | Absorption bands (cm⁻¹) | Identifies functional groups such as -OH (broad band ~3200-3600 cm⁻¹), aromatic C-H, and asymmetric/symmetric -NO₂ stretches (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹). | nih.gov |

Method Validation, Quality Assurance, and Detection Limits in Environmental Monitoring

The reliable quantification of this compound in environmental samples is fundamentally reliant on rigorous method validation, comprehensive quality assurance (QA) and quality control (QC) protocols, and a thorough understanding of detection and quantification limits. These elements ensure that the analytical data generated are accurate, precise, reproducible, and legally defensible, which is crucial for environmental risk assessment and regulatory compliance. As this compound belongs to the broader categories of dinitrophenols and nonylphenols, analytical methodologies are often developed and validated for a range of related compounds simultaneously.

Method validation for dinitrophenolic compounds, including isomers of dinitro-nonylphenol, typically involves demonstrating the method's performance characteristics. This includes linearity, accuracy (as recovery), precision (as relative standard deviation), and sensitivity. For instance, high-performance liquid chromatography (HPLC) methods have been developed and validated for various nitrophenols in water samples, demonstrating good performance across these parameters. chromatographyonline.comcomillas.edu Similarly, gas chromatography (GC) based methods, often coupled with mass spectrometry (MS), are used for the analysis of these compounds, sometimes requiring a derivatization step to improve volatility and detection. clu-in.org

Quality assurance encompasses all activities from sample collection to data reporting. It involves implementing standard operating procedures (SOPs), using certified reference materials, and participating in inter-laboratory comparison studies. QC procedures are the operational techniques used to fulfill the QA requirements. This includes the routine analysis of method blanks, spiked samples (laboratory fortified blanks and matrix spikes), duplicates, and surrogates to monitor the performance of the analytical method. nemi.govepa.gov For example, the analysis of method blanks is critical to check for contamination in reagents, glassware, and equipment. nemi.gov

The detection limit is a critical parameter in environmental monitoring, as it defines the lowest concentration of an analyte that can be reliably distinguished from background noise. The limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These limits are highly dependent on the analytical instrumentation and the sample matrix. For complex matrices like soil or sediment, extensive sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often required to remove interfering substances and concentrate the analyte, thereby improving detection limits. chromatographyonline.comcomillas.edunih.gov

Detailed Research Findings

Research into the analysis of dinitrophenols and related compounds provides a strong basis for establishing robust analytical protocols for this compound. Studies have established effective extraction and analysis techniques and have reported key validation data.

One study on the determination of dinitrophenolic compounds in environmental water samples using hollow fiber supported liquid membrane extraction coupled with HPLC reported enrichment factors up to 7000. nih.gov The method demonstrated good linearity in the environmental matrices evaluated, with detection limits ranging from 6.0 to 8.0 ng/L and relative standard deviations for repeatability not exceeding 7%. nih.gov

Another study focused on the validation of an isocratic HPLC method for phenol (B47542) and various nitrophenols in tap water after solid-phase extraction. chromatographyonline.comcomillas.edu The recoveries for all studied phenols were in the range of 90–112%, with intraday and interday precisions (expressed as coefficient of variation) being less than 15%. chromatographyonline.comcomillas.edu This indicates a high degree of accuracy and reproducibility for the method.

For soil analysis, a performance-based method was developed for dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), a compound structurally similar to this compound, using gas chromatography with electron capture detection. clu-in.org A method detection limit and precision study was conducted by analyzing seven replicate soil samples spiked at 0.2 mg/Kg. The study found a mean concentration of 0.24 mg/Kg with a standard deviation of 0.018 mg/Kg, resulting in a percent relative standard deviation of 7.3%. clu-in.org

The following tables summarize method validation data and detection limits from various studies on related phenolic compounds, which are indicative of the performance that can be expected for the analysis of this compound.

Interactive Data Tables

Table 1: Method Validation Data for Nitrophenols in Water This table presents validation parameters for the analysis of various nitrophenols in water samples using HPLC, demonstrating the method's accuracy and precision.

| Compound | Matrix | Analytical Method | Recovery (%) | Intraday Precision (CV%) | Interday Precision (CV%) | Source |

| 4-Nitrophenol (B140041) | Tap Water | SPE-HPLC | 90-112 | <15 | <15 | chromatographyonline.comcomillas.edu |

| 2-Nitrophenol | Tap Water | SPE-HPLC | 90-112 | <15 | <15 | chromatographyonline.comcomillas.edu |

| 4,6-Dinitro-o-cresol | Tap Water | SPE-HPLC | 90-112 | <15 | <15 | chromatographyonline.comcomillas.edu |

| 2,4-Dinitrophenol (B41442) | Tap Water | SPE-HPLC | 90-112 | <15 | <15 | chromatographyonline.comcomillas.edu |

CV: Coefficient of Variation; SPE: Solid-Phase Extraction; HPLC: High-Performance Liquid Chromatography

Table 2: Detection Limits for Dinitrophenols in Environmental Samples This table provides a summary of reported detection limits for dinitrophenolic compounds in different environmental matrices using various analytical techniques.

| Compound/Compound Group | Matrix | Analytical Method | Detection Limit | Source |

| Dinitrophenolic compounds | Environmental Water | LLE-HPLC | 6.0 - 8.0 ng/L | nih.gov |

| Dinoseb | Soil | GC-ECD | 0.10 mg/Kg | clu-in.org |

| Dinoseb | Water | GC-ECD | ~0.07 µg/L | publications.gc.ca |

| 2,4-Dinitrophenol | Drinking Water | SPE-GC/MS | 0.02 - 0.58 µg/L | epa.gov |

| 4,6-Dinitro-2-methylphenol | Rainwater | LLE-HPLC-DAD | 0.1 - 0.5 µg/L | researchgate.net |

LLE: Liquid-Liquid Extraction; HPLC: High-Performance Liquid Chromatography; GC-ECD: Gas Chromatography-Electron Capture Detector; SPE: Solid-Phase Extraction; GC/MS: Gas Chromatography-Mass Spectrometry; DAD: Diode-Array Detector

Remediation and Mitigation Strategies for 2,6 Dinitro 4 Nonylphenol Contamination

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater. membranechemicals.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants like nitrophenols. bioline.org.brnih.goveeer.org AOPs are considered promising for the treatment of toxic and non-biodegradable compounds. membranechemicals.com

Photocatalytic Degradation Technologies

Photocatalytic degradation is an AOP that utilizes semiconductor materials as photocatalysts to break down hazardous organic compounds. researchgate.net When a semiconductor, such as titanium dioxide (TiO2), is illuminated with light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which subsequently attack and degrade the pollutant molecules. researchgate.net

The efficiency of photocatalytic degradation can be influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, and the intensity of the light source. researchgate.net For instance, studies on the degradation of similar dinitrophenolic compounds have shown that the process follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model. nih.gov In one study, a composite of multi-walled carbon nanotubes and TiO2 demonstrated high efficiency in the solar photocatalytic degradation of 2,6-dinitro-p-cresol, a structurally related compound. nih.gov Another study reported the use of sunlight-responsive metal hexacyanocobaltate nanoparticles for the degradation of 2,4-dinitrophenol (B41442) and nonylphenol, achieving high removal rates under natural sunlight. researchgate.net The degradation mechanism in these processes often involves oxidation by hydroxyl radicals, leading to hydroxylation and eventual ring-opening of the phenolic structure. researchgate.net

Table 1: Examples of Photocatalytic Degradation of Related Phenolic Compounds

| Compound | Catalyst | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenol (2,4-DNP) | Manganese hexacyanocobaltate (MnHCC) | Sunlight | 97% | researchgate.net |

| 2,6-Dinitro-p-cresol (DNPC) | MWCNTs-TiO2 composite | Solar irradiation | >96% after 5 cycles | nih.gov |

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. eeer.orgacs.org This process is known for being effective and relatively inexpensive. acs.org The photo-Fenton process is an enhancement of the Fenton reaction where the use of UV light accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals and enhancing the degradation rate of the target pollutant. researchgate.netpjoes.com

The effectiveness of Fenton and photo-Fenton processes is dependent on several operational parameters, including the concentrations of the iron catalyst and hydrogen peroxide, and the pH of the solution, with optimal conditions typically being acidic. eeer.orgresearchgate.net Research on the degradation of 4-nitrophenol (B140041), a related compound, has shown that the Fenton process can achieve high degradation efficiency in a short reaction time. eeer.org For example, one study achieved 93.6% degradation of 4-nitrophenol within 40 minutes at optimal conditions. eeer.org The photo-Fenton process has been shown to be even more effective, with studies on 2,4-dinitrophenol demonstrating 100% removal in 40 minutes. researchgate.net The degradation pathways in these processes typically involve the hydroxylation of the aromatic ring, followed by ring cleavage and eventual mineralization to carbon dioxide and water. researchgate.net

Table 2: Degradation Efficiency of Nitrophenols using Fenton and Photo-Fenton Processes

| Compound | Process | Key Parameters | Degradation Efficiency | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Homogeneous Fenton | pH 3, 4 mM H₂O₂, 0.2 mM Fe²⁺ | 93.6% in 40 min | eeer.org |

| 2,4-Dinitrophenol | Photo-Fenton | [H₂O₂] = 75 mg/L | 100% in 40 min | researchgate.net |

Bioremediation Approaches in Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms and plants to degrade or remove contaminants from the environment. jebas.orgresearchgate.net This approach is often considered a more sustainable and cost-effective alternative to traditional physicochemical methods. jebas.org

Microbial Degradation in Engineered Systems (e.g., Wastewater Treatment Plants)

Microbial degradation plays a crucial role in the fate of phenolic compounds in engineered systems like wastewater treatment plants (WWTPs). mdpi.com Various bacterial species have been identified that can utilize nitrophenols as a source of carbon and energy. nih.gov However, the efficiency of microbial degradation in WWTPs can be limited by factors such as the concentration and toxicity of the pollutant, as well as the presence of other organic compounds. besjournal.com

Studies have shown that both aerobic and anaerobic conditions can facilitate the biodegradation of nitrophenols. jebas.orgnih.gov Under aerobic conditions, bacteria can initiate degradation through either oxidative or reductive pathways. besjournal.com For instance, some bacteria can degrade nonylphenol via the formation of nitro-nonylphenol metabolites. nih.gov In anaerobic settings, the degradation of some nitrophenols has been observed under nitrate-reducing conditions. nih.gov The half-life for anaerobic degradation of nonylphenol has been reported to range from 23.9 to 69.3 days. mdpi.com Bioaugmentation, which involves the introduction of specific microbial strains or consortia with known degradative capabilities, has been shown to enhance the removal of nitrophenols in soil-slurry bioreactors. besjournal.com For example, inoculating a bioreactor with acclimated sludge significantly increased the degradation rate of 4-nitrophenol. besjournal.com

Table 3: Microbial Strains Involved in the Degradation of Related Phenolic Compounds

| Microorganism Type | Specific Strains/Genera | Degraded Compound(s) | Reference |

|---|---|---|---|

| Bacteria | Bacillus safensis, Shewanella putrefaciens, Alcaligenes faecalis | 4-n-Nonylphenol | csic.es |

| Bacteria | Arthrobacter, Bacillus, Pseudomonas | p-Nitrophenol | nih.gov |

| Fungi | Thielavia sp. | Nonylphenol, 4-tert-octylphenol | nih.gov |

Phytoremediation Potential

Phytoremediation is an in-situ remediation technology that uses plants to remove, degrade, or stabilize contaminants in soil, sludge, and water. nih.gov This green technology is considered a cost-effective and environmentally friendly approach. nih.gov Plants can take up organic contaminants through their root systems and subsequently metabolize, sequester, or volatilize them.

Research into the phytoremediation of dinitrophenolic compounds has shown promising results. For example, a study on the phytoremediation of 2,4-dinitrophenol (2,4-DNP) using Salix matsudana (willow) seedlings demonstrated that the plants could effectively remove the contaminant from wastewater. nih.gov The addition of methyl jasmonate was found to enhance the plant's tolerance to 2,4-DNP and increase its removal efficiency. nih.gov In another study investigating the phytoremediation of nonylphenol from sewage sludge, Zea mays (maize) and co-cropping of Zea mays and Lolium perenne (perennial ryegrass) were effective in degrading the compound. nih.gov The degradation followed first-order kinetics, with the half-life of nonylphenol being significantly reduced in the presence of the plants compared to the control. nih.gov However, the direct uptake of nonylphenol by the plants was found to be negligible, suggesting that the primary mechanism of removal was likely enhanced microbial degradation in the rhizosphere. nih.gov

Table 4: Phytoremediation of Related Phenolic Compounds

| Plant Species | Contaminant | Removal Efficiency/Half-life | Key Findings | Reference |

|---|---|---|---|---|

| Salix matsudana | 2,4-Dinitrophenol | 79.57% removal with methyl jasmonate | Exogenous methyl jasmonate enhanced plant tolerance and removal efficiency. | nih.gov |

| Zea mays | Nonylphenol in sewage sludge | Half-life of 59.1 days | Plant presence significantly enhanced degradation compared to control (88.2 days). | nih.gov |

| Lolium perenne | Nonylphenol in sewage sludge | Half-life of 87.3 days | Less effective than Zea mays but still contributed to degradation. | nih.gov |

Adsorption and Filtration Technologies

Adsorption and filtration are widely used physical processes for the removal of organic pollutants from water. chemviron.eu These technologies involve the mass transfer of a substance from the liquid phase to the surface of a solid adsorbent. Activated carbon is a commonly used adsorbent due to its high surface area and porous structure, which provide numerous sites for adsorption. chemviron.euscispace.com

The effectiveness of adsorption depends on various factors, including the properties of the adsorbent (e.g., surface area, pore size distribution, surface chemistry), the properties of the adsorbate (e.g., solubility, polarity, molecular size), and the operating conditions (e.g., pH, temperature, contact time). redalyc.orgresearchgate.net Studies have shown that activated carbon can effectively remove a wide range of phenolic compounds from aqueous solutions. chemviron.euresearchgate.net For instance, granular activated carbon has been established as a reliable solution for removing pesticides and other persistent organic pollutants from drinking water. chemviron.eu The adsorption process can be influenced by the pH of the solution, which affects the surface charge of the adsorbent and the speciation of the phenolic compound. redalyc.orgresearchgate.net In addition to activated carbon, other materials such as organo-hydrotalcites and metal ferrocyanides have been investigated for their potential to adsorb nitrophenols and nonylphenols. redalyc.orgnih.gov For example, a hydrotalcite intercalated with deoxycholate anion was shown to be an effective sorbent for the removal of 4-nonylphenol (B119669) from water. nih.gov

Table 5: Adsorption of Related Phenolic Compounds on Various Adsorbents

| Adsorbent | Contaminant | Key Findings | Reference |

|---|---|---|---|

| Granular Activated Carbon | Pesticides and POPs | Effective for a wide range of organic contaminants. | chemviron.eu |

| Organo-hydrotalcite | 4-Nonylphenol | Adsorption reached equilibrium after about 60 minutes. | nih.gov |

| Metal Ferrocyanides (Cobalt, Nickel, Tungsten) | 2-Nitrophenol, 2,4-Dinitrophenol, 2,4,6-Trinitrophenol | Adsorption was pH-dependent and followed Langmuir isotherm. | redalyc.org |

| Alginate-Activated Carbon Beads | Nonylphenols | Achieved 97% removal from aqueous solutions. | utep.edu |

Integrated Treatment Systems for Complex Environmental Matrices

The remediation of environments contaminated with recalcitrant compounds like 2,6-dinitro-4-nonylphenol often necessitates a multi-faceted approach, as a single treatment method is typically insufficient for achieving complete and cost-effective cleanup, especially in complex matrices such as soil, sediment, and industrial wastewater. Integrated treatment systems, which combine two or more remediation technologies, offer a promising strategy by leveraging the strengths of different processes to overcome the limitations of individual ones. These systems can be designed to operate sequentially or simultaneously to enhance the degradation efficiency, reduce treatment time, and minimize toxic byproducts.

A common and effective integrated approach for nitroaromatic compounds is the combination of anaerobic and aerobic biological treatment. researchgate.netnih.govnitk.ac.innitk.ac.in The initial anaerobic stage is crucial for the reduction of the nitro groups on the phenol (B47542) ring, a process that is often a prerequisite for subsequent aerobic degradation. Under anaerobic conditions, a consortium of bacteria can be used to begin the breakdown of the parent compound. clu-in.org This is followed by an aerobic phase where different microbial communities can mineralize the resulting aromatic amines and other intermediates into less harmful substances like carbon dioxide, water, and inorganic nitrogen. researchgate.netnih.gov Studies on related dinitrophenols have demonstrated that this sequential anaerobic-aerobic process can achieve over 98% degradation. researchgate.netnitk.ac.in The efficiency of this biological process can be further enhanced by the addition of redox mediators, which facilitate the electron transfer processes central to the degradation of nitrophenols. researchgate.netnitk.ac.in

The integration of enzymatic treatment with other processes also shows significant potential. Enzymes like laccase, which can be immobilized on stable supports such as zeolite or montmorillonite, have demonstrated high removal efficiencies for 2,4-dinitrophenol from both synthetic wastewater and contaminated soil. researchgate.netnih.gov In an integrated system, immobilized enzymes could be used in a packed-bed reactor as a polishing step after initial physical or chemical treatment, or directly in soil applications. For instance, laccase-zeolite complexes have been reported to remove up to 99% of 2,4-DNP from wastewater. researchgate.netnih.gov

Phytoremediation, the use of plants to remove pollutants, can also be integrated into a broader treatment strategy, particularly for large areas of low to moderate contamination. Certain plants can take up and metabolize dinitrophenols. nih.gov The effectiveness of phytoremediation can be enhanced by the application of plant growth regulators or by combining it with microbial remediation in the root zone (rhizoremediation). While slower than other methods, it offers a low-cost and environmentally friendly component of an integrated system for long-term site management.

The table below summarizes findings from studies on integrated treatment systems for dinitrophenol compounds, which are analogous to this compound.

| Treatment System | Target Compound(s) | Matrix | Key Findings | Removal Efficiency |

| Sequential Anaerobic-Aerobic Bioreactors | 2-nitrophenol, 2,4-dinitrophenol | Wastewater | Addition of redox mediators (lawsone and AQSA) enhanced degradation rates and COD removal. researchgate.netnitk.ac.in | >95% (Nitrophenols), >85% (COD) researchgate.netnitk.ac.in |

| Immobilized Laccase Complexes | 2,4-dinitrophenol | Wastewater & Soil | Laccase-zeolite and laccase-montmorillonite complexes were effective in degrading the pollutant. researchgate.netnih.gov | Up to 99% (wastewater), 98.6% (soil) researchgate.netnih.gov |

| Simplot Anaerobic Biological Remediation (SABRE™) | Dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) | Soil | A consortium of anaerobic bacteria effectively degraded the herbicide in a bioreactor. clu-in.org | >99.8% clu-in.org |

| Combined Chemical (Fenton) and Biological Treatment | Nitrophenols, PAHs, Diesel | Soil | More effective than either treatment alone; feasible at natural soil pH. ttu.ee | Not specified |

| Sequential Anaerobic-Aerobic Treatment with HRP | Dinitroanisole (DNAN) | Soil | The addition of Horseradish Peroxidase (HRP) increased the incorporation of metabolites into the soil humin fraction. nih.gov | 58.8% incorporation into humin nih.gov |

Future Research Directions and Theoretical Advancements

Predictive Modeling of Environmental Behavior and Ecotoxicity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, represents a cost-effective and efficient approach to estimate the environmental fate and toxicity of chemicals like 2,6-Dinitro-4-nonylphenol. nih.gov These in silico models are crucial, especially when extensive empirical data are unavailable. mdpi.com

Future research should focus on developing specific QSAR models for dinitrated alkylphenols. Research on other nitroaromatic compounds (NACs) has shown that their toxicity can be predicted using various molecular descriptors. nih.govmdpi.com For instance, QSAR models for the toxicity of nitrophenols to algae like Chlorella vulgaris have been developed using descriptors such as the energy of the highest and lowest unoccupied molecular orbitals (EHUMO, ELUMO) and the distribution coefficient. nih.gov Similarly, models predicting the acute oral toxicity of NACs in rats have successfully used descriptors related to hydrophobicity, electrostatic interactions, and van der Waals forces. nih.govmdpi.com The presence of nitro groups (nNO2) is often a significant positive contributor to toxicity in these models. mdpi.com

For the alkylphenol component, hydrophobicity, parameterized by the n-octanol/water partition coefficient (log P or log Kow), is a key predictor of toxicity to aquatic organisms. jst.go.jpnih.gov Models for alkylphenols often combine log P with other parameters like the acid dissociation constant (pKa) to predict effects on organisms such as Daphnia magna and the ciliate Tetrahymena pyriformis. jst.go.jp

A key future direction is the development of integrated models, such as the QSAR-Interspecies Correlation Estimation (ICE)-Species Sensitivity Distribution (SSD) approach, to derive predicted no-effect concentrations (PNECs) for compounds like this compound. nih.gov This would allow for a more comprehensive ecological risk assessment in aquatic environments. nih.gov

Table 1: Key Descriptor Types for Predictive Modeling of this compound

| Descriptor Category | Specific Descriptor Examples | Relevance to this compound | Reference |

|---|---|---|---|

| Physicochemical | log P (Hydrophobicity), pKa (Acid Dissociation Constant) | Predicts bioaccumulation potential, membrane transport, and pH-dependent toxicity. | jst.go.jp |

| Quantum Chemical | ELUMO (Energy of Lowest Unoccupied Molecular Orbital), EHUMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's reactivity and potential to interact with biological macromolecules. | nih.gov |

| Constitutional | Molecular Weight, Number of Nitro Groups (nNO2) | Simple structural features that correlate with toxicity and environmental behavior. | nih.govmdpi.com |

| Topological | Connectivity Indices, Shape Indices | Describe molecular size, shape, and degree of branching, influencing interactions with biological receptors. | nih.gov |

Development of Novel Biosensors for Environmental Monitoring

Effective environmental management requires sensitive and rapid detection methods. Future research must include the development of novel biosensors for the specific and real-time monitoring of this compound in environmental matrices like water and soil. nih.gov Biosensors offer advantages over traditional analytical techniques by being fast, cost-effective, and suitable for on-site analysis. researchgate.netnih.gov

Research can build upon existing biosensor platforms developed for nitrophenols and alkylphenols. scirp.orgomicsonline.org These can be broadly categorized as biocatalytic devices and affinity biosensors. mdpi.com

Enzyme-Based and Microbial Biosensors: These sensors utilize the metabolic activity of enzymes or whole microorganisms that can degrade the target analyte. For example, microbial fuel cells (MFCs) have been tested for monitoring p-nitrophenol, where bacteria like Pseudomonas monteilii use the compound as a substrate, generating a measurable electrical signal. nih.gov A linear relationship between p-nitrophenol concentration and voltage output has been demonstrated. nih.gov Similarly, biosensors using immobilized cells of Pseudomonas sp. on oxygen electrodes have been developed to quantify p-nitrophenol by measuring oxygen consumption during its degradation. researchgate.net Future work should focus on isolating or engineering microbes or enzymes capable of specifically degrading this compound.

Immunosensors: These affinity biosensors are based on the highly specific binding between an antibody and its target antigen. mdpi.com They are known for their high sensitivity and selectivity. researchgate.net Electrochemical immunosensors based on field-effect transistors with carbon nanotubes have been successfully constructed for the detection of 4-nonylphenol (B119669), achieving a low detection limit of 5 µg/L in seawater samples. nih.gov A key research direction is the generation of specific antibodies that recognize the unique structure of this compound, which could then be integrated into various transducer platforms (electrochemical, optical) for sensitive detection. nih.govnih.gov

Advanced Material-Based Electrochemical Sensors: Research into sensors using novel nanomaterials offers promising avenues. nih.gov For instance, an electrochemical sensor for 2,6-dinitrophenol (B26339) was developed using a glassy carbon electrode modified with silver nanoparticle-decorated chitosan/SrSnO3 nanocomposites, demonstrating high sensitivity and a low limit of detection. nih.gov Adapting such advanced materials could lead to highly sensitive and selective sensors for this compound.

Table 2: Comparison of Potential Biosensor Technologies for this compound Monitoring

| Biosensor Type | Biorecognition Element | Principle | Potential Advantages for 2,6-DNP-4-NP | Reference |

|---|---|---|---|---|

| Microbial Biosensor | Whole cells (e.g., Pseudomonas sp.) | Measures changes in metabolic activity (e.g., oxygen consumption, current generation) upon analyte degradation. | Cost-effective, suitable for continuous online monitoring. | nih.govresearchgate.net |

| Immunosensor | Antibodies | Highly specific binding of an antibody to the target analyte. | High specificity and sensitivity, low detection limits. | researchgate.netnih.gov |

| Electrochemical Sensor | Modified Electrodes (e.g., Nanocomposites) | Direct electrochemical oxidation or reduction of the analyte at the electrode surface. | High sensitivity, rapid response, potential for miniaturization. | nih.gov |

Green Chemistry Principles in Synthesis and Degradation of Nitrophenols and Alkylphenols

Applying green chemistry principles to the lifecycle of this compound is essential for minimizing its environmental footprint. This involves developing cleaner synthesis routes and more environmentally benign degradation methods.

Green Synthesis: Traditional nitration of phenols often involves harsh conditions and leads to mixtures of isomers, which is not environmentally friendly. researchgate.net Future research should explore greener synthetic approaches. Studies have shown that the selective nitration of phenols can be achieved under milder conditions by controlling physical parameters like temperature, reaction time, and nitric acid concentration, avoiding the need for costly and hazardous catalysts. ppaspk.orgpaspk.org For example, reacting phenol (B47542) with 32.5% nitric acid at 20°C for one hour yielded 91% nitrophenols without the use of solvents or catalysts. ppaspk.org Other green methods include using solid acid catalysts or alternative nitrating agents that improve selectivity and reduce waste. researchgate.net

Green Degradation (Bioremediation): Bioremediation is an emerging and environmentally friendly technology for cleaning up sites contaminated with nitroaromatic compounds. acs.orgacs.org Research has identified various microorganisms, such as Arthrobacter protophormiae and Pseudomonas putida, capable of degrading p-nitrophenol. nih.govnih.gov Field studies have demonstrated that bioaugmentation—adding specialized microbes to contaminated soil—can lead to the complete depletion of p-nitrophenol. acs.orgacs.org A critical area for future research is the isolation and characterization of microbial consortia or enzymes that can effectively break down the more complex and potentially more recalcitrant structure of this compound. The degradation of alkylphenols by bacteria like Rhodococcus has also been studied, providing a basis for investigating the biodegradation of the nonylphenol moiety. frontiersin.org The use of green-synthesized metal nanoparticles as catalysts for the reduction of nitrophenols to less toxic aminophenols is another promising degradation strategy. nih.govtandfonline.com

Emerging Analogues and Their Environmental Implications

The compound this compound can be considered an "emerging analogue." As regulatory actions restrict the use of well-known compounds like 4-nonylphenol and 2,4-dinitrophenol (B41442) due to their toxicity and endocrine-disrupting properties, there is a possibility that industries may shift to using structurally similar but less-studied analogues. iwaponline.comservice.gov.uknih.gov

The environmental implications of such analogues are often unknown. Nonylphenols and other alkylphenols are known to be persistent in the environment, with long half-lives in sediment, and they can bioaccumulate in aquatic food chains. usgs.gov They are formed from the degradation of widely used alkylphenol ethoxylate surfactants. nih.gov The presence of two nitro groups on the phenol ring, as in this compound, likely increases its toxicity and recalcitrance compared to non-nitrated nonylphenol. nih.govjebas.org

Future research must proactively investigate the occurrence, fate, transport, and toxicological effects of these emerging analogues. This includes:

Developing sensitive analytical methods to detect low concentrations of this compound and its transformation products in various environmental compartments (water, sediment, air). usgs.govnih.gov

Conducting studies to understand its persistence, potential for bioaccumulation, and degradation pathways under different environmental conditions (aerobic and anaerobic). nih.gov

Assessing its potential for endocrine disruption and other toxic effects on wildlife and humans, as has been done for its parent compounds. iwaponline.comtandfonline.com

A comprehensive risk assessment based on the risk quotient (RQ) method, which compares measured environmental concentrations to predicted no-effect concentrations, will be essential to evaluate the threat posed by this compound and other emerging analogues to aquatic ecosystems. iwaponline.comresearchgate.net

Q & A

Q. What analytical methods are recommended for detecting 2,6-Dinitro-4-nonylphenol in environmental samples?

Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with polymers like molecularly imprinted polymers (MIPs) to isolate the compound from complex matrices. MIPs improve selectivity for nitro-substituted phenols .

- Instrumentation: Analyze via gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity. Derivatization may enhance volatility for GC analysis.

- Validation: Include recovery studies (spiked samples) and use deuterated analogs (e.g., 4-nonylphenol-d₄) as internal standards to correct for matrix effects .

Q. How can researchers ensure accurate quantification of this compound given its structural complexity?

Answer:

- Standards: Use certified reference materials (CRMs) with defined isomer profiles. For example, 4-n-Nonylphenol standards (CAS 104-40-5) are critical for calibration .

- Chromatographic Separation: Employ reverse-phase HPLC with C18 columns and gradient elution to resolve isomers. Adjust mobile phase pH to improve peak symmetry .

- Quality Control: Perform inter-laboratory comparisons using standardized protocols from organizations like NIST .

Q. What are the key challenges in synthesizing this compound, and how can they be mitigated?

Answer:

- Nitration Selectivity: The nonyl group and nitro positions (2,6 vs. 3,5) influence reaction pathways. Use controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to favor 2,6-dinitration .

- Purification: Separate isomers via fractional crystallization or preparative HPLC. Monitor purity via melting point analysis and NMR .

Advanced Research Questions

Q. How can isotopic labeling resolve discrepancies in environmental fate studies of this compound?

Answer: